molecular formula C14H12F2N4O B2363046 3,4-difluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide CAS No. 1797628-64-8

3,4-difluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide

Cat. No.: B2363046
CAS No.: 1797628-64-8
M. Wt: 290.274
InChI Key: ASNBCASBKWQBJU-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a pyrazolo[1,5-a]imidazole moiety attached via an ethyl linker

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is suggested that the compound’s unique structure offers opportunities for investigating new drug targets and developing novel therapeutics.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.

Result of Action

It is suggested that the compound has potential applications in scientific research.

Biochemical Analysis

Biochemical Properties

. They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Cellular Effects

The cellular effects of 3,4-Difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide are not fully elucidated. Some imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against cancer cell lines

Molecular Mechanism

The molecular mechanism of action of 3,4-Difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide is not well-defined

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]imidazole Moiety: This can be achieved through the condensation of 1H-imidazole with appropriate aldehydes or ketones, followed by cyclization reactions.

    Attachment of the Ethyl Linker: The pyrazolo[1,5-a]imidazole intermediate is then reacted with ethyl halides under basic conditions to introduce the ethyl linker.

    Formation of the Benzamide Core: The final step involves the coupling of the ethyl-linked pyrazolo[1,5-a]imidazole with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-Difluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzamide: Lacks the pyrazolo[1,5-a]imidazole moiety, resulting in different chemical and biological properties.

    N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide: Lacks the difluoro groups, affecting its reactivity and binding affinity.

Uniqueness

3,4-Difluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide is unique due to the presence of both difluoro groups and the pyrazolo[1,5-a]imidazole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O/c15-11-2-1-10(9-12(11)16)14(21)17-5-6-19-7-8-20-13(19)3-4-18-20/h1-4,7-9H,5-6H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNBCASBKWQBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCN2C=CN3C2=CC=N3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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